5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound Structurally, it consists of a thiophene ring substituted at the 2-position by a carboxamide group, which is further substituted by a 5-chloro group and a side chain containing a trifluoromethyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the blood coagulation cascade . This decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination ofgood oral bioavailability and high potency .
Result of Action
The inhibition of FXa produces antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases , which suggests that it has been found to be stable and effective under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Thiophene-2-carboxylic Acid Synthesis: The starting material is thiophene-2-carboxylic acid, which can be chlorinated to introduce the 5-chloro group.
Amide Formation: The carboxylic acid is then converted to its corresponding carboxamide using an appropriate amine and coupling agent.
Pyrazole Addition: The side chain containing the pyrazole ring is synthesized separately and then attached to the carboxamide group through a series of substitution reactions, involving intermediates like halides or tosylates.
Industrial Production Methods
Industrial-scale production often uses optimized conditions to maximize yield and purity. This includes:
Employing efficient chlorination agents.
Using robust coupling agents like EDCI or DCC for the amide bond formation.
Controlling reaction temperatures and solvent choices to enhance selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation, potentially forming sulfoxides or sulfones.
Reduction: The carboxamide group may be reduced to an amine under strong reducing conditions.
Substitution: Halogen atoms on the thiophene ring can be replaced by other nucleophiles, providing a way to modify the molecule further.
Common Reagents and Conditions
Oxidation: Agents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminium hydride (LAH) for amide reduction.
Substitution: Sodium hydride (NaH) for halogen-nucleophile substitution.
Major Products Formed
The major products depend on the specific reaction type, but can include:
Sulfoxides/Sulfones: from oxidation.
Amines: from reduction.
Various Substituted Derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly those with pharmaceutical potential.
Biology
Due to its unique structure, it may exhibit bioactive properties, including acting as enzyme inhibitors or receptor modulators, making it of interest for biological studies.
Medicine
Industry
In industry, it may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Highlighting Uniqueness
What sets 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide apart is the trifluoromethyl group, which can significantly influence its lipophilicity, metabolic stability, and potential biological activity, distinguishing it from its similar counterparts.
Conclusion
This compound is a compound of significant scientific interest. Its complex structure allows for diverse synthetic routes, chemical reactions, and applications across various fields, making it a valuable subject of study.
Properties
IUPAC Name |
5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3OS/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFDYNNAUBZOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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